molecular formula C17H14O5 B15062311 2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one CAS No. 873110-70-4

2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B15062311
CAS No.: 873110-70-4
M. Wt: 298.29 g/mol
InChI Key: SRXJKNNGUJPBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a chromen-4-one core structure with a 2,4-dimethoxyphenyl group and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone.

    Condensation Reaction: The initial step involves a Claisen-Schmidt condensation reaction between 2,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate chalcone.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the chromen-4-one core structure.

    Hydroxylation: The final step involves the introduction of a hydroxyl group at the 5-position of the chromen-4-one core. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of 2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or quinone derivative.

    Reduction: The chromen-4-one core can be reduced to form a dihydroflavonoid derivative.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroflavonoid derivatives.

    Substitution: Formation of substituted flavonoid derivatives with various functional groups.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant and anti-inflammatory properties, which can be beneficial in various biological systems.

    Medicine: Investigated for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid with anticancer activity.

    Luteolin: Known for its anti-inflammatory and anticancer properties.

Uniqueness

2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one is unique due to the presence of the 2,4-dimethoxyphenyl group, which can enhance its bioactivity and specificity compared to other flavonoids. The combination of methoxy groups and hydroxyl group in its structure contributes to its distinct chemical reactivity and biological effects.

Properties

CAS No.

873110-70-4

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-5-hydroxychromen-4-one

InChI

InChI=1S/C17H14O5/c1-20-10-6-7-11(15(8-10)21-2)16-9-13(19)17-12(18)4-3-5-14(17)22-16/h3-9,18H,1-2H3

InChI Key

SRXJKNNGUJPBHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.